Cas no 625437-40-3 (N-(3,5-difluorophenyl)methylcyclopropanamine)

N-(3,5-Difluorophenyl)methylcyclopropanamine is a fluorinated cyclopropylamine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a difluorophenyl group, which enhances metabolic stability and bioavailability, making it a valuable intermediate in drug discovery. The cyclopropylamine moiety contributes to conformational rigidity, improving binding affinity in target interactions. This compound is particularly useful in the synthesis of bioactive molecules, including kinase inhibitors and CNS-active agents. Its high purity and well-defined chemical properties ensure reproducibility in experimental settings. Suitable for use in medicinal chemistry and process development, it offers researchers a versatile building block for optimizing lead compounds.
N-(3,5-difluorophenyl)methylcyclopropanamine structure
625437-40-3 structure
Product Name:N-(3,5-difluorophenyl)methylcyclopropanamine
CAS No:625437-40-3
MF:C10H11F2N
MW:183.1978495121
MDL:MFCD11212558
CID:1638036
PubChem ID:43163836
Update Time:2025-10-05

N-(3,5-difluorophenyl)methylcyclopropanamine Chemical and Physical Properties

Names and Identifiers

    • cyclopropyl-(3,5-difluorobenzyl)amine
    • Benzenemethanamine, N-cyclopropyl-3,5-difluoro-
    • N-(3,5-difluorophenyl)methylcyclopropanamine
    • C78361
    • EN300-878657
    • SCHEMBL737354
    • N-[(3,5-difluorophenyl)methyl]cyclopropanamine
    • DB-342543
    • WRRVCXHKEDNRNB-UHFFFAOYSA-N
    • CS-0304517
    • 625437-40-3
    • N-(3,5-difluorobenzyl)cyclopropanamine
    • MDL: MFCD11212558
    • Inchi: 1S/C10H11F2N/c11-8-3-7(4-9(12)5-8)6-13-10-1-2-10/h3-5,10,13H,1-2,6H2
    • InChI Key: WRRVCXHKEDNRNB-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1)CNC1CC1)F

Computed Properties

  • Exact Mass: 183.08603
  • Monoisotopic Mass: 183.08595568g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03

N-(3,5-difluorophenyl)methylcyclopropanamine Pricemore >>

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Additional information on N-(3,5-difluorophenyl)methylcyclopropanamine

Comprehensive Overview of N-(3,5-difluorophenyl)methylcyclopropanamine (CAS No. 625437-40-3)

N-(3,5-difluorophenyl)methylcyclopropanamine (CAS No. 625437-40-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique cyclopropylamine moiety and difluorophenyl group, exhibits intriguing chemical properties that make it a valuable intermediate in synthetic chemistry. Researchers are particularly interested in its potential applications in drug discovery, where its structural features could contribute to the development of novel therapeutic agents.

The N-(3,5-difluorophenyl)methylcyclopropanamine structure combines a methylcyclopropanamine backbone with a 3,5-difluorophenyl substituent, creating a molecule with balanced lipophilicity and electronic properties. This balance is crucial for optimizing bioavailability in pharmaceutical applications. Recent studies have explored its role as a building block for central nervous system (CNS) active compounds, with particular focus on its potential interactions with neurotransmitter systems. The difluorophenyl group, known for its metabolic stability, enhances the compound's resistance to enzymatic degradation, making it attractive for prolonged-action formulations.

In the context of current research trends, CAS 625437-40-3 has emerged as a subject of interest for scientists investigating structure-activity relationships (SAR) in medicinal chemistry. The compound's rigid cyclopropane ring introduces interesting conformational constraints that can influence receptor binding profiles. This characteristic aligns with the growing demand for three-dimensional molecular scaffolds in drug design, as they often show improved selectivity compared to flat aromatic systems. The presence of fluorine atoms at the 3 and 5 positions of the phenyl ring further enhances the molecule's potential for forming specific interactions with biological targets.

The synthesis of N-(3,5-difluorophenyl)methylcyclopropanamine typically involves multi-step organic transformations, with careful attention to the introduction of the cyclopropylamine functionality. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the pharmaceutical industry's commitment to sustainable practices. Analytical characterization of this compound typically employs advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis, ensuring precise quality control for research applications.

From a commercial perspective, 625437-40-3 has gained importance as a pharmaceutical intermediate with growing demand from contract research organizations and academic laboratories. The compound's stability under various storage conditions and its compatibility with common organic solvents contribute to its practical utility. Suppliers often provide this chemical with detailed certificates of analysis and material safety data sheets, addressing the research community's need for reliable and well-characterized building blocks.

Recent patent literature reveals innovative applications of N-(3,5-difluorophenyl)methylcyclopropanamine derivatives in addressing unmet medical needs. Particularly noteworthy is its incorporation into compounds targeting neurological disorders and metabolic diseases, areas that represent significant challenges in modern healthcare. The compound's structural features allow for diverse modifications, enabling medicinal chemists to explore various pharmacological profiles while maintaining favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Quality control standards for CAS No. 625437-40-3 have become increasingly stringent, reflecting the compound's importance in precision medicine development. Current Good Manufacturing Practice (cGMP) compliant synthesis routes are being developed to meet the needs of clinical-stage research programs. The analytical methodology for this compound continues to evolve, with chiral separation techniques gaining importance due to the potential biological activity differences between stereoisomers.

In the agrochemical sector, derivatives of N-(3,5-difluorophenyl)methylcyclopropanamine have shown promise as precursors for novel crop protection agents. The fluorine substitution pattern appears to confer favorable properties for plant systemic movement and pest target specificity. This application aligns with global trends toward developing more selective and environmentally friendly agricultural chemicals with reduced ecological impact.

The future research directions for 625437-40-3 and its analogs appear promising, with computational chemistry playing an increasingly important role in predicting and optimizing their properties. Molecular docking studies and quantitative structure-activity relationship (QSAR) models are being employed to accelerate the discovery of new applications. These approaches, combined with high-throughput screening technologies, are expected to reveal additional therapeutic potentials for this versatile chemical scaffold.

As the scientific community continues to explore the potential of N-(3,5-difluorophenyl)methylcyclopropanamine, its role in addressing current healthcare and agricultural challenges becomes increasingly apparent. The compound represents an excellent example of how carefully designed molecular architectures can serve as platforms for innovation across multiple scientific disciplines. With ongoing advances in synthetic methodology and biological evaluation techniques, this chemical entity is poised to contribute significantly to future technological breakthroughs in life sciences.

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